molecular formula C7H9Br B13803402 (1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B13803402
M. Wt: 173.05 g/mol
InChI Key: YFZLLLGFQCVYCK-NTSWFWBYSA-N
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Description

(1R,4S)-2-Bromobicyclo[2.2.1]hept-2-ene is a brominated norbornene derivative with a bicyclic framework and a double bond at the 2-position. Its molecular formula is C₇H₉Br, with a molecular weight of 173.05 g/mol (calculated) . The compound’s CAS registry number is 694-90-6 , and it is commercially available as a racemic mixture (e.g., listed at $23.00 for 250 mg) . The (1R,4S) stereochemistry and the unsaturated bicyclic structure make it a versatile intermediate in organic synthesis, particularly in cycloadditions, cross-coupling reactions, and catalytic transformations .

Properties

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2/t5-,6+/m0/s1

InChI Key

YFZLLLGFQCVYCK-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C=C2Br

Canonical SMILES

C1CC2CC1C=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is typically catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-Bromobicyclo[2.2.1]hept-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate its production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[2.2.1]hept-2-ene primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: 5-Bromobicyclo[2.2.1]hept-2-ene

  • CAS : 5810-82-2
  • Molecular Weight : 173.05 g/mol (identical to the target compound).
  • Key Differences :
    • The bromine substituent at the 5-position introduces distinct steric and electronic effects compared to the 2-bromo isomer.
    • XLogP3 : 2.3 (vs. ~2.5 for 2-bromo isomer, estimated), suggesting slightly lower lipophilicity .
    • Reactivity: The 5-bromo isomer is less commonly used in cross-coupling reactions due to reduced accessibility of the bromine in the bicyclic framework .

Saturated Analogues: (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane

  • CAS : 2566-14-5
  • Molecular Weight : 175.07 g/mol (higher due to saturation).
  • Key Differences :
    • The absence of the 2-ene double bond reduces reactivity in cycloadditions and metathesis reactions.
    • Stereochemistry : Three stereocenters (vs. two in the unsaturated compound) .
    • Applications: Primarily used in hydroalumination studies and as a precursor for chiral Lewis acids .

Comparison with Functionalized Derivatives

(1R,4S,7R)-7-Bromobicyclo[2.2.1]hept-2-ene

  • CAS: Not explicitly listed, but referenced in catalytic studies .
  • Key Differences :
    • Additional bromine at the 7-position increases steric bulk, affecting catalytic activity in ring-opening metathesis.
    • Physical Properties : Melting point = 239–241°C (vs. liquid state for the 2-bromo derivative) .
    • Reactivity : Used in asymmetric ring-opening cross-metathesis with 92% yield and 98% enantiomeric excess (ee) .

Phenyl- and Benzyl-Substituted Analogues

  • Example : (1R)-2-Benzyl-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene
  • Key Differences: Bulkier substituents (e.g., benzyl) reduce reaction rates in hydroalumination but enhance stereoselectivity. Applications: Used to synthesize chiral organoaluminum Lewis acids for asymmetric catalysis .

Cross-Coupling Reactions

  • Target Compound : Used in Pd-catalyzed couplings to form indole derivatives (35% yield) .
  • Comparison with 7-Bromo Derivative : Higher yields (44%) reported for the 7-bromo isomer in catalytic metathesis .

Photoredox Catalysis

  • Deboronative Radical Addition : The saturated analogue (1S,4R)-2-bromobicyclo[2.2.1]heptane was used to synthesize dioxaborolane derivatives (70% yield) . The unsaturated target compound’s reactivity in similar conditions remains underexplored.

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